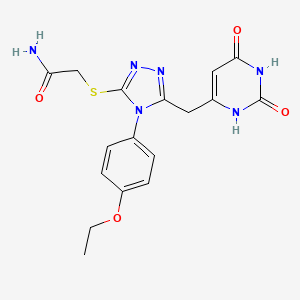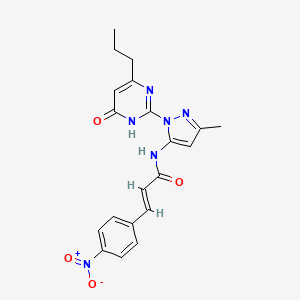
4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide” is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid . These derivatives are known to have a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridine ring attached to a pyrrolidine ring via an oxygen atom . The pyridine ring carries a methyl group and an oxo group, while the pyrrolidine ring carries a carbonyl group and a methyl group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles can also be introduced in the reaction .Wissenschaftliche Forschungsanwendungen
Highly Efficient Syntheses of Azetidines and Pyrrolidines
Research has shown that picolinamide derivatives can be synthesized through palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. This method features low catalyst loading, use of inexpensive reagents, and convenient operating conditions, highlighting the use of unactivated C-H bond, especially the C(sp(3))-H bond of methyl groups, as functional groups in organic synthesis (He et al., 2012).
Luminescence Vapochromism in Solids
Picolinamide derivatives have been used to study luminescence vapochromism in solids. For instance, the polymeric solid [CuI(4-pic)]∞ undergoes a reversible process when exposed to liquid or vapor toluene, changing its emission from blue to yellow. This property is unique to the 4-picoline derivative and does not occur with the 3-picoline analogues (Cariati et al., 2000).
Heterocyclic Derivative Syntheses
Picolinamide frameworks have been utilized in the synthesis of heterocyclic derivatives, such as tetrahydropyridinedione and dihydropyridinone, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This approach yields satisfactory products and demonstrates the compound's role in facilitating diverse chemical syntheses (Bacchi et al., 2005).
Antimicrobial Activities and DNA Interactions
The antimicrobial activities of picolinic acid derivatives, closely related to picolinamide, have been explored, showing significant activity against Gram-positive and Gram-negative bacteria. Additionally, these compounds' DNA interactions have been analyzed through molecular docking simulations, highlighting their potential in biochemical research (Tamer et al., 2018).
Amide Rotational Barriers
Studies on picolinamide have also focused on the amide rotational barriers, which are crucial for understanding the molecular structure and dynamics. For instance, dynamic nuclear magnetic resonance (NMR) techniques have measured the amide rotational barriers in picolinamide, providing insights into its pharmacological activities and the significance of amide rotations in biology (Olsen et al., 2003).
Eigenschaften
IUPAC Name |
4-[1-(1-methyl-2-oxopyridine-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-20-7-2-3-13(16(20)23)17(24)21-8-5-12(10-21)25-11-4-6-19-14(9-11)15(18)22/h2-4,6-7,9,12H,5,8,10H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTMPINKCSPFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=CC(=NC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

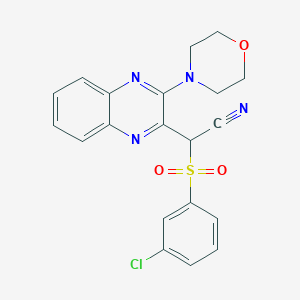
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)

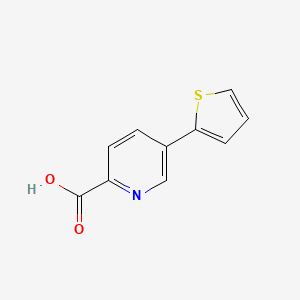
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)

![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)

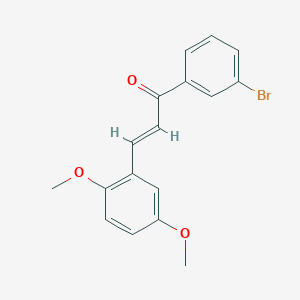
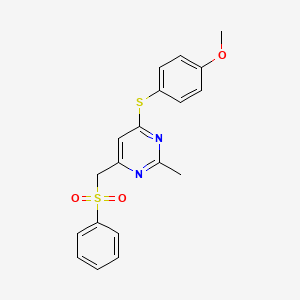
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)
![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)
